molecular formula C6H14N2 B12979129 (3R,4S)-4-Methylpiperidin-3-amine

(3R,4S)-4-Methylpiperidin-3-amine

Cat. No.: B12979129
M. Wt: 114.19 g/mol
InChI Key: WAVKYGIWXZBFIE-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4S)-4-Methylpiperidin-3-amine is a chiral piperidine derivative characterized by a six-membered saturated ring with a methyl group at the 4-position and an amine group at the 3-position. Its stereochemistry (3R,4S) distinguishes it from other diastereomers, such as the (3R,4R) isomer, which is a key intermediate in synthesizing Tofacitinib citrate, a Janus kinase inhibitor used for rheumatoid arthritis .

Properties

Molecular Formula

C6H14N2

Molecular Weight

114.19 g/mol

IUPAC Name

(3R,4S)-4-methylpiperidin-3-amine

InChI

InChI=1S/C6H14N2/c1-5-2-3-8-4-6(5)7/h5-6,8H,2-4,7H2,1H3/t5-,6-/m0/s1

InChI Key

WAVKYGIWXZBFIE-WDSKDSINSA-N

Isomeric SMILES

C[C@H]1CCNC[C@@H]1N

Canonical SMILES

CC1CCNCC1N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-4-Methylpiperidin-3-amine typically involves the use of chiral starting materials or catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone or imine precursor using a chiral reducing agent. For example, the reduction of (3R,4S)-4-methylpiperidin-3-one with a chiral borane reagent can yield the desired amine with high enantiomeric purity .

Industrial Production Methods

Industrial production of this compound may involve biocatalytic processes using engineered enzymes to achieve high selectivity and yield. These methods are advantageous due to their environmental friendliness and efficiency .

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-4-Methylpiperidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to form substituted products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while substitution can produce a variety of N-alkyl or N-acyl derivatives .

Scientific Research Applications

(3R,4S)-4-Methylpiperidin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3R,4S)-4-Methylpiperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, depending on its binding affinity and the nature of the target. The pathways involved may include modulation of neurotransmitter release or inhibition of enzyme activity .

Comparison with Similar Compounds

Structural and Stereochemical Differences

The table below compares (3R,4S)-4-Methylpiperidin-3-amine with structurally related piperidine derivatives:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituents Stereochemistry Key Applications Synthesis Methods Safety Profile (GHS)
This compound 691351-71-0 C₆H₁₄N₂ 114.19 (calculated) 4-methyl, 3-amine 3R,4S Potential intermediate Not detailed; inferred reductive amination Unknown; similar amines: H302, H315
(3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)methylamine Not provided C₁₄H₂₂N₂ 218.34 Benzyl, 4-methyl, methylamine 3R,4R Intermediate for Tofacitinib N-acylation, quaternization, reduction Not provided
(3S,4R)-3-Methyl-1-(methylsulfonyl)piperidin-4-amine Not provided C₇H₁₆N₂O₂S 192.28 3-methyl, 4-amine, 1-sulfonyl 3S,4R Not stated Not detailed No data
(3R,4S)-3-Fluoro-1-methylpiperidin-4-amine 1350629-51-4 C₆H₁₃FN₂ 132.18 3-fluoro, 1-methyl, 4-amine 3R,4S Not stated Not detailed H302 (oral toxicity), H314 (skin corrosion)
(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine hydrochloride 477600-68-3 C₁₄H₂₂N₂·2HCl 291.26 Benzyl, N-methyl, 4-methyl 3S,4S Pharmaceutical intermediate Not detailed Potential irritant (salt form)

Key Findings

Stereochemical Impact on Applications: The (3R,4R) isomer is critical in Tofacitinib synthesis due to its stereospecific interaction with biological targets . In contrast, the (3R,4S) isomer’s role remains underexplored but may serve as a precursor for distinct pharmacological agents.

Synthesis Methods :

  • The (3R,4R) isomer is synthesized via multi-step processes involving N-acylation, quaternization, and reductive amination . Similar methods may apply to the (3R,4S) isomer, but stereochemical control (e.g., chiral resolution or asymmetric catalysis) would differ.
  • Sodium triacetoxyborohydride is commonly used for reductive amination in piperidine derivatives , suggesting a plausible route for the target compound.

Safety and Handling :

  • Piperidine amines generally carry risks of acute toxicity (H302) and skin irritation (H315) . Fluorinated compounds may introduce additional hazards, such as respiratory irritation (H335) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.